3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Description

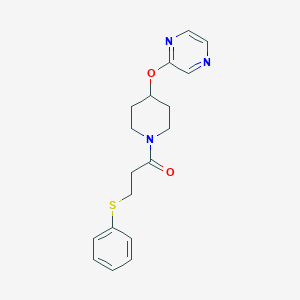

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone with two key substituents:

- Phenylthio group (3-position): A sulfur-linked benzene ring, which enhances lipophilicity and may influence redox activity or receptor binding.

- 4-(Pyrazin-2-yloxy)piperidine (1-position): A piperidine ring substituted with a pyrazine heterocycle via an ether linkage.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems (e.g., pyrazine) or sulfur-containing groups play a role.

Properties

IUPAC Name |

3-phenylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-18(8-13-24-16-4-2-1-3-5-16)21-11-6-15(7-12-21)23-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZTWCKQNWSASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. It features a complex structure that may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C18H21N3O2S

- Molecular Weight : 343.45 g/mol

- IUPAC Name : 3-phenylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one

The compound is characterized by the presence of a phenylthio group and a pyrazinyl moiety, which are known to influence its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of both the piperidine and pyrazine rings suggests that the compound may exhibit diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting breast cancer cell proliferation, specifically against MCF-7 cells. The cytotoxicity was assessed using the MTT assay, revealing that modifications in the chemical structure can enhance anticancer properties while minimizing toxicity to normal cells .

Case Studies and Research Findings

A comprehensive analysis of related compounds provides insight into the biological activity of this compound:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Structural Influences on Activity

- Pyrazine vs. Piperidine/Morpholine Substituents: Pyrazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases, whereas morpholinoethoxy groups (4a, 4h) improve membrane permeability .

- Phenylthio vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.